molecular formula C19H18BrN3O3 B12186226 N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide

Cat. No.: B12186226
M. Wt: 416.3 g/mol
InChI Key: CRKFWRNYELGONP-UHFFFAOYSA-N
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Description

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide typically involves multiple steps, starting with the preparation of the indole nucleus. The indole nucleus can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can lead to a wide range of substituted indole derivatives .

Scientific Research Applications

N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, influencing various biological processes. The acetylamino and methoxyphenyl groups may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone with various biological activities.

    5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral properties.

    Indole-2-carboxylate derivatives: Studied for their antimicrobial activities.

Uniqueness

What sets N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-bromo-1H-indol-1-yl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H18BrN3O3

Molecular Weight

416.3 g/mol

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-2-(5-bromoindol-1-yl)acetamide

InChI

InChI=1S/C19H18BrN3O3/c1-12(24)21-15-4-6-18(26-2)16(10-15)22-19(25)11-23-8-7-13-9-14(20)3-5-17(13)23/h3-10H,11H2,1-2H3,(H,21,24)(H,22,25)

InChI Key

CRKFWRNYELGONP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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